Atropine methyl nitrate

描述

属性

IUPAC Name |

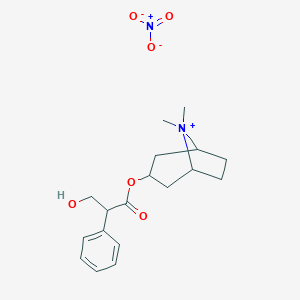

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDVJZNVOSNSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-88-0 | |

| Record name | METHYLATROPINE NITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Atropine Methyl Nitrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) methyl nitrate (B79036) is a peripherally acting competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a quaternary ammonium (B1175870) compound, its structure confers a positive charge, significantly limiting its ability to cross the blood-brain barrier. This property makes it a valuable pharmacological tool for elucidating the peripheral effects of the parasympathetic nervous system and for therapeutic applications where central nervous system side effects of anticholinergics are to be avoided. This document provides an in-depth technical overview of the mechanism of action of atropine methyl nitrate, including its receptor binding profile, downstream signaling pathway inhibition, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic properties.

Core Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors

This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5)[1][2][3][4]. It binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), without activating the receptor. By occupying the receptor's binding site, this compound prevents ACh from binding and initiating the conformational changes necessary for signal transduction. This blockade of mAChRs inhibits the physiological responses normally mediated by the parasympathetic nervous system.

The quaternary ammonium group in this compound is crucial to its pharmacological profile. This positively charged moiety renders the molecule highly polar, thereby restricting its passage across the lipid-rich blood-brain barrier[5][6]. Consequently, the effects of this compound are predominantly confined to the peripheral nervous system.

Receptor Binding Profile

| Receptor Subtype | Atropine IC50 (nM) | Atropine Ki (nM) |

| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 |

| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 |

| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 |

| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 |

| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 |

| Data for Atropine, which is structurally and functionally similar to this compound.[8] |

Signaling Pathway Inhibition

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different G protein subtypes. This compound, by blocking these receptors, inhibits their downstream signaling cascades.

-

M1, M3, and M5 Receptor Blockade: These receptors primarily couple to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these pathways, preventing smooth muscle contraction, glandular secretion, and other excitatory responses mediated by these receptor subtypes.

-

M2 and M4 Receptor Blockade: These receptors couple to Gi/o proteins. ACh activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue. By antagonizing M2 and M4 receptors, this compound prevents these inhibitory effects, leading to an increase in heart rate and reversal of vagal tone.

Caption: Antagonism of Muscarinic Receptor Signaling by this compound.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist radioligand.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding (NSB): A high concentration of a non-labeled universal muscarinic antagonist (e.g., 10 µM atropine).

-

Competition: Serial dilutions of this compound.

-

-

Add [3H]-NMS to all wells at a final concentration close to its Kd.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assay: Calcium Mobilization

This protocol describes a calcium mobilization assay to assess the functional antagonist activity of this compound at M1, M3, and M5 muscarinic receptors.

Materials:

-

Cells stably expressing the human M1, M3, or M5 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound.

-

Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom microplate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Calculate the IC50 value of this compound from the concentration-response curve of inhibition.

Functional Assay: cAMP Measurement

This protocol describes a cAMP assay to assess the functional antagonist activity of this compound at M2 and M4 muscarinic receptors.

Materials:

-

Cells stably co-expressing the human M2 or M4 muscarinic receptor and a cAMP biosensor (e.g., GloSensor).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Muscarinic agonist (e.g., acetylcholine).

-

Luminometer.

Procedure:

-

Plate the cells in a 96-well white-walled microplate and culture overnight.

-

Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Simultaneously or shortly after, add a fixed concentration of the muscarinic agonist to inhibit the forskolin-stimulated cAMP production.

-

Measure the luminescence signal, which is inversely proportional to the intracellular cAMP concentration.

-

Determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production.

-

Calculate the IC50 value of this compound from the concentration-response curve.

Pharmacokinetics

The pharmacokinetic profile of this compound is largely dictated by its quaternary ammonium structure.

| Pharmacokinetic Parameter | Description |

| Absorption | Poorly absorbed from the gastrointestinal tract due to its high polarity. Systemic effects are typically achieved through parenteral administration. |

| Distribution | Largely restricted to the peripheral tissues. The positive charge significantly limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects. |

| Metabolism | Undergoes limited metabolism. |

| Excretion | Primarily excreted unchanged in the urine. |

Conclusion

This compound is a potent, non-selective, and peripherally acting competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action is well-characterized, involving the blockade of all five muscarinic receptor subtypes and the subsequent inhibition of their downstream signaling pathways. The quaternary ammonium structure of this compound is a key determinant of its pharmacokinetic profile, conferring peripheral selectivity by limiting its access to the central nervous system. This distinct pharmacological profile makes this compound an invaluable tool for both basic research into the functioning of the autonomic nervous system and for clinical applications where peripheral anticholinergic effects are desired without central side effects. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other muscarinic receptor antagonists.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Atropine - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. ozemedicine.com [ozemedicine.com]

- 6. gpnotebook.com [gpnotebook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

Atropine Methyl Nitrate: A Comprehensive Pharmacological Profile

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a synthetically derived quaternary ammonium (B1175870) compound of atropine, a naturally occurring tertiary amine alkaloid. This structural modification, the addition of a methyl group to the nitrogen atom, results in a positively charged molecule with significant pharmacological implications. Primarily, its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) effects while retaining potent peripheral anticholinergic activity. This profile makes atropine methyl nitrate a valuable tool in pharmacology research and a therapeutic agent in specific clinical contexts where peripheral muscarinic receptor blockade is desired without central side effects.

This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize it.

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It binds reversibly to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, mediating parasympathetic nervous system responses in various organs and tissues, including smooth muscle, cardiac muscle, and exocrine glands.

There are five genetically distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distribution and signaling pathways:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of these G-proteins can also directly modulate ion channels, such as opening potassium channels.

Atropine and its derivatives are generally considered non-selective antagonists, exhibiting affinity for all five muscarinic receptor subtypes.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its antagonism at peripheral muscarinic receptors. These effects are dose-dependent and manifest in various organ systems.

In Vitro Pharmacology

Binding Affinity:

| Receptor Subtype | Test Compound | Radioligand | Cell Line | IC50 (nM) | Approximate Ki (nM) |

| M1 | Atropine Sulfate (B86663) | [3H]-NMS | CHO | 2.22 ± 0.60 | ~1.1 |

| M2 | Atropine Sulfate | [3H]-NMS | CHO | 4.32 ± 1.63 | ~2.2 |

| M3 | Atropine Sulfate | [3H]-NMS | CHO | 4.16 ± 1.04 | ~2.1 |

| M4 | Atropine Sulfate | [3H]-NMS | CHO | 2.38 ± 1.07 | ~1.2 |

| M5 | Atropine Sulfate | [3H]-NMS | CHO | 3.39 ± 1.16 | ~1.7 |

| Note: Ki values are approximated from IC50 values using the Cheng-Prusoff equation, assuming a competitive interaction and a radioligand concentration equal to its Kd. [3H]-NMS is N-methylscopolamine, a commonly used radiolabeled muscarinic antagonist. Data presented is for atropine sulfate as a surrogate for this compound.[1] |

Functional Antagonism:

The potency of a competitive antagonist in a functional assay is often expressed as the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. Schild analysis is the classical method for determining the pA2 value.

| Tissue Preparation | Agonist | Antagonist | pA2 Value |

| Guinea Pig Ileum | Acetylcholine | Atropine | 9.93 ± 0.04 |

| Guinea Pig Gastric Fundus | Bethanechol | Atropine | 8.16 |

| Note: Data presented is for atropine as a surrogate for this compound.[2][3] |

In Vivo Pharmacology

The peripheral effects of this compound are predictable based on its muscarinic receptor antagonism. These include:

-

Cardiovascular: Tachycardia, due to blockade of M2 receptors on the sinoatrial node.

-

Gastrointestinal: Reduced gastric acid secretion, decreased motility and tone of the gastrointestinal tract.

-

Respiratory: Bronchodilation and reduction of respiratory secretions.

-

Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).

-

Exocrine Glands: Inhibition of salivation, lacrimation, and sweating.

A key pharmacodynamic feature of this compound is its significantly reduced CNS activity compared to atropine, owing to its poor penetration of the blood-brain barrier.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its quaternary ammonium structure, which influences its absorption, distribution, metabolism, and excretion (ADME). Specific pharmacokinetic data for this compound is limited; therefore, data for atropine is presented as a reference.

| Parameter | Value (for Atropine) | Route of Administration | Species |

| Tmax (Time to Peak Concentration) | ~30 minutes | Intramuscular | Human |

| Half-life (t1/2) | 2-4 hours | Intravenous/Intramuscular | Human |

| Bioavailability | ~25% | Oral | Human |

| Protein Binding | 14-22% | - | Human |

| Metabolism | Hepatic (hydrolysis) | - | Human |

| Excretion | Renal (15-50% as unchanged drug) | - | Human |

| Note: This data is for atropine and may differ for this compound. The bioavailability of the quaternary amine is expected to be lower and more variable after oral administration.[4] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes the determination of the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To determine the Ki of this compound at human M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of unlabeled atropine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well Filter Plates (e.g., GF/C glass fiber filters).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.

-

Compound Dilution: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Vehicle (for total binding), unlabeled atropine (for non-specific binding), or this compound dilution.

-

[3H]-NMS solution (at a concentration close to its Kd).

-

Cell membrane suspension to initiate the binding reaction.

-

-

Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the incubation by rapidly filtering the plate contents through the filter mat using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath (Schild Analysis)

This protocol describes the determination of the functional antagonist potency (pA2) of this compound.

Objective: To determine the pA2 value of this compound against an agonist (e.g., acetylcholine) in an isolated smooth muscle preparation (e.g., guinea pig ileum).

Materials:

-

Guinea pig ileum segment.

-

Organ bath with an isometric force transducer.

-

Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist: Acetylcholine.

-

Antagonist: this compound.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Mount the tissue segment in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with regular washes.

-

Control Curve: Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibrium.

-

Second Agonist Curve: In the continued presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

-

Signaling Pathways

This compound, by blocking muscarinic receptors, inhibits the downstream signaling cascades initiated by acetylcholine.

Conclusion

This compound is a potent, non-selective peripheral muscarinic receptor antagonist. Its quaternary ammonium structure confers distinct pharmacokinetic properties, most notably its inability to readily cross the blood-brain barrier, which makes it a valuable pharmacological tool for differentiating central and peripheral muscarinic effects. While specific quantitative data for the methyl nitrate derivative is not as abundant as for atropine sulfate, the established pharmacological principles and experimental methodologies provide a robust framework for its characterization. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with this important compound.

References

Atropine Methyl Nitrate: A Technical Guide to its Antagonism of Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, making it a peripherally acting agent with a distinct therapeutic and toxicological profile compared to its parent compound, atropine. This technical guide provides an in-depth overview of the pharmacological properties of atropine methyl nitrate, focusing on its interaction with the five muscarinic receptor subtypes (M1-M5). This document includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development.

Introduction to Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five subtypes of muscarinic receptors are differentially expressed throughout the body and are coupled to distinct intracellular signaling pathways.[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[3] M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3]

Atropine and its derivatives, including this compound, act as competitive antagonists at these receptors, blocking the effects of acetylcholine and other muscarinic agonists.[4][5] The degree of receptor blockade and the resulting physiological effect are dependent on the concentration of the antagonist and its affinity for the specific receptor subtype.

Quantitative Data: Binding Affinity and Functional Potency

Table 1: Comparative Binding Affinities (Ki) of Atropine at Human Muscarinic Receptor Subtypes

| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

|---|

| Atropine | 8.9 - 9.2 | 9.0 - 9.3 | 9.2 - 9.5 | 8.9 - 9.2 | 8.7 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Data compiled from multiple sources expressing cloned human muscarinic receptors in CHO or Sf9 cells.[6][7][8] The ranges reflect variability across different studies.

Table 2: Functional Antagonist Potency (pA2) of Atropine in Various Tissues

| Tissue | Predominant Receptor Subtype | Agonist | pA2 Value | Reference |

|---|---|---|---|---|

| Guinea Pig Ileum | M3 | Carbachol | 8.60 - 8.72 | [9] |

| Guinea Pig Atria | M2 | Bethanechol | ~9.0 | [10] |

| Rat Pancreatic Acini | M3 | Carbachol | 9.15 | [11] |

| Human Umbilical Vein | M1/M3 | Acetylcholine | 9.67 (pKB) | [3] |

| SHR Aorta (Endothelium-dependent contraction) | M3 | Acetylcholine | 9.48 | [4] |

| SHR Aorta (Endothelium-dependent relaxation) | M3 | Acetylcholine | 9.15 | [4] |

| Human Forearm Vasculature | M3 | Methacholine | 8.03 |[12] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[13] This is a measure of antagonist potency in functional assays.

Table 3: In Vivo Dose-Response Data for this compound

| Species | Effect | Route of Administration | Effective Dose | Reference |

|---|---|---|---|---|

| Dog | Bradycardia (low dose) | In vivo | 0.0012 mg/kg | [1] |

| Dog | Tachycardia (intermediate dose) | In vivo | - | [1] |

| Dog | Transient Heart Rate Decrease (high dose) | In vivo | >3 mg/kg | [1] |

| Human (Asthmatic Patients) | Maximum Bronchodilation | Inhaled (wet aerosol) | 1.5 mg | [2][3] |

| Rat | Increased Fos-like immunoreactivity in myenteric plexus | Intraperitoneal | 0.05, 0.5, 25 mg/kg |[14] |

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Non-specific binding control: Atropine (10 µM).

-

Test compound: this compound, serially diluted.

-

96-well filter plates (e.g., Unifilter-96, GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and centrifuge. Resuspend the final pellet in assay buffer to a predetermined optimal protein concentration.[11]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or serially diluted this compound.

-

50 µL of [3H]-NMS solution (at a concentration near its Kd).

-

150 µL of the cell membrane suspension to initiate the reaction (final volume 250 µL).

-

-

Incubation: Seal the plate and incubate for 3 hours at room temperature with gentle agitation.[11]

-

Harvesting: Terminate the assay by rapid vacuum filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.[11]

-

Counting: Dry the filter plate overnight. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization in Gq-Coupled Receptors (M1, M3, M5)

This protocol outlines a method to measure the antagonist effect of this compound on agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors.

Materials:

-

CHO-K1 or HEK293 cells stably expressing M1, M3, or M5 receptors.

-

Culture medium (e.g., DMEM/F12 with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial calcium assay kit).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to inhibit dye extrusion).

-

Muscarinic agonist (e.g., carbachol).

-

Test compound: this compound.

-

96-well or 384-well black-walled, clear-bottom plates.

-

Fluorescence microplate reader with an injection system (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (containing probenecid) to each well. Incubate for 1 hour at 37°C.[15]

-

Antagonist Incubation: After dye loading, replace the dye solution with assay buffer containing various concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Calcium Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression.

Functional Assay: cAMP Accumulation in Gi-Coupled Receptors (M2, M4)

This protocol details a method to assess the antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production in cells expressing Gi-coupled muscarinic receptors.

Materials:

-

CHO-K1 or HEK293 cells stably expressing M2 or M4 receptors.

-

Culture medium.

-

Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Muscarinic agonist (e.g., acetylcholine).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Microplate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed cells into appropriate microplates and culture overnight.

-

Assay:

-

Aspirate the culture medium and add stimulation buffer containing various concentrations of this compound.

-

Add the muscarinic agonist (at its EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells except the basal and forskolin-only controls.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of antagonist that reverses 50% of the agonist-induced inhibition, can be determined by non-linear regression.

Visualizations: Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Radioligand competition binding assay workflow.

Logical Diagram of Competitive Antagonism

Caption: Competitive antagonism at the muscarinic receptor.

Conclusion

This compound is a non-selective, high-affinity competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its peripheral action, a consequence of its quaternary ammonium structure, makes it a valuable tool for dissecting the roles of peripheral versus central muscarinic systems and a clinically useful agent in specific contexts, such as the treatment of bronchospasm. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further characterize the pharmacology of this compound and to develop novel, subtype-selective muscarinic receptor modulators with improved therapeutic profiles. Further studies directly comparing the binding affinities of this compound across all five human recombinant muscarinic receptor subtypes would be beneficial to refine our understanding of its pharmacological profile.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study of atropine methonitrate, salbutamol, and their combination in airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mediation by M3-muscarinic receptors of both endothelium-dependent contraction and relaxation to acetylcholine in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound increases myenteric but not dorsal vagal complex Fos-like immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]

Atropine Methyl Nitrate and the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) methyl nitrate (B79036) is a peripherally acting muscarinic antagonist. Its utility in pharmacology and clinical medicine is largely defined by its limited ability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the physicochemical properties and experimental data related to the BBB permeability of atropine methyl nitrate, with its parent compound, atropine, as a key comparator. Understanding the factors that govern its low central nervous system (CNS) penetration is crucial for drug development professionals aiming to design peripherally restricted agents or, conversely, to overcome the BBB for centrally acting therapeutics.

Physicochemical Properties and Blood-Brain Barrier Permeability

The significant difference in BBB permeability between atropine and this compound is primarily attributable to their distinct physicochemical properties. Atropine, a tertiary amine, can exist in both ionized and non-ionized forms at physiological pH, with the non-ionized form being more lipid-soluble and thus more capable of diffusing across the lipid membranes of the BBB. In contrast, this compound is a quaternary ammonium (B1175870) salt, meaning it carries a permanent positive charge. This charge dramatically increases its polarity and reduces its lipophilicity, thereby severely restricting its passage across the BBB.

Table 1: Comparative Physicochemical and Permeability Data

| Property | Atropine | This compound | Reference(s) |

| Molecular Weight ( g/mol ) | 289.37 | 366.41 | [1][2] |

| LogP | 1.83 | 2.31840 | [3][4] |

| pKa | 9.7 - 9.9 | Not applicable (permanently charged) | [5][6] |

| Topological Polar Surface Area (Ų) | 49.8 | 109 | [7][8] |

| Brain-to-Plasma Ratio (Kp) | ~1 (in mice) | Not available (expected to be very low) | [9] |

| BBB Permeability Classification | CNS-penetrant | Peripherally restricted | [10][11][12] |

The higher molecular weight, significantly larger polar surface area, and permanent charge of this compound are all key factors contributing to its negligible BBB penetration.

Experimental Assessment of Blood-Brain Barrier Permeability

A variety of experimental models are employed to determine the extent to which a compound can cross the BBB. These can be broadly categorized into in vivo, in situ, and in vitro methods.

In Vivo Methods

In vivo studies in animal models provide the most physiologically relevant data on BBB permeability. A common method involves the administration of the compound to the animal, followed by the collection of blood and brain tissue at various time points to determine the brain-to-plasma concentration ratio (Kp).

Experimental Workflow: In Vivo Determination of Brain-to-Plasma Ratio (Kp)

Caption: Workflow for in vivo determination of the brain-to-plasma concentration ratio (Kp).

In Situ Brain Perfusion

The in situ brain perfusion technique offers a more controlled environment to study BBB transport by replacing the animal's blood with a perfusate containing the compound of interest. This method allows for the calculation of the permeability-surface area (PS) product, a measure of the rate of transport across the BBB.

Experimental Protocol: In Situ Brain Perfusion in Rats

-

Animal Preparation: The rat is anesthetized, and the common carotid artery is exposed.

-

Catheterization: A catheter is inserted into the common carotid artery for the infusion of the perfusate. The external carotid artery may be ligated to direct flow to the brain.

-

Perfusion: The perfusion fluid, typically a buffered saline solution containing the test compound at a known concentration, is infused at a constant rate.

-

Termination and Sample Collection: After a short perfusion period (e.g., 30-60 seconds), the animal is decapitated, and the brain is removed.

-

Analysis: The concentration of the compound in the brain tissue is determined, and the PS product is calculated.

Logical Diagram: In Situ Brain Perfusion Setup

Caption: Simplified schematic of an in situ brain perfusion experiment.

In Vitro Models

In vitro models, such as those using Caco-2 or Madin-Darby canine kidney (MDCK) cell monolayers, provide a high-throughput method for screening the permeability of compounds. These cells form tight junctions and can be used to model the barrier properties of the BBB.

Experimental Protocol: In Vitro Transwell Assay

-

Cell Culture: Caco-2 or MDCK cells are seeded on a microporous membrane in a Transwell insert. The cells are cultured until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating the formation of tight junctions.

-

Compound Addition: The test compound is added to the apical (donor) side of the Transwell.

-

Sampling: Samples are taken from the basolateral (receiver) side at various time points.

-

Analysis: The concentration of the compound in the receiver chamber is measured, and the apparent permeability coefficient (Papp) is calculated.

Signaling Pathway: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The primary mechanism of action for both atropine and this compound is the competitive antagonism of muscarinic acetylcholine receptors. Due to its inability to cross the BBB, this compound's effects are confined to the peripheral nervous system.

Caption: Differential sites of action for atropine and this compound.

Conclusion

The permanently charged quaternary ammonium structure of this compound renders it significantly less permeable to the blood-brain barrier compared to its tertiary amine parent, atropine. This is quantitatively supported by its higher polar surface area and is the basis for its use as a peripherally selective muscarinic antagonist. While direct comparative in vivo permeability data is sparse, the collective evidence from physicochemical properties and pharmacological studies unequivocally demonstrates its restricted access to the central nervous system. The experimental protocols detailed herein provide a framework for the continued investigation of BBB permeability for novel chemical entities, a critical step in modern drug discovery and development.

References

- 1. Atropine [drugfuture.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:52-88-0 | Chemsrc [chemsrc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Methylatropine nitrate | C18H26N2O6 | CID 657381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Npc209773 | C17H23NO3 | CID 174174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Atropine in mouse brain and plasma quantified by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparing the cardiac vagolytic effects of atropine and methylatropine in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative quantitative studies on cholinolytic agents. I. Atropine and methylatropine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Atropine Methyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis and purification methods for atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) compound derived from atropine. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical development. The information is compiled from available chemical literature and aims to provide a comprehensive understanding of the manufacturing processes.

Atropine methyl nitrate is a muscarinic antagonist that, due to its quaternary ammonium structure, does not cross the blood-brain barrier, thus limiting its effects to the peripheral nervous system. This property makes it a valuable compound in pharmacological research and as a therapeutic agent where peripheral anticholinergic effects are desired without central nervous system side effects.

What follows are the two principal methods reported for the synthesis of this compound.

Method 1: Direct Quaternization of Atropine with Methyl Nitrate

This method involves the direct N-methylation of the tertiary amine in the atropine molecule using methyl nitrate. This is a common strategy for the synthesis of quaternary ammonium salts from their corresponding tertiary amines.

Experimental Protocol

The synthesis is carried out by reacting atropine with methyl nitrate in a methanolic solution.[1][2][3] The elevated temperature and pressure (as the reaction is carried out above the boiling point of the solvent) facilitate the quaternization reaction.

A solution of 28.9 g of atropine in 100 g of methanol (B129727) is prepared.[1][2][3] To this solution, 7.7 g of methyl nitrate is added.[1][2][3] The reaction mixture is then heated to 110°C for 2 hours.[1][2][3] Following the reaction, the methanol is removed by evaporation. The resulting crude this compound is then purified by crystallization.[1][2][3] The purified product has a melting point of 163°C.[1][2][3]

While the specific crystallization solvent is not detailed in the available literature, common solvents for the recrystallization of polar organic salts include short-chain alcohols (such as ethanol (B145695) or isopropanol), or mixed solvent systems involving a good solvent and an anti-solvent.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Atropine | 28.9 g | [1][2][3] |

| Methyl Nitrate | 7.7 g | [1][2][3] |

| Solvent | ||

| Methanol | 100 g | [1][2][3] |

| Reaction Conditions | ||

| Temperature | 110°C | [1][2][3] |

| Reaction Time | 2 hours | [1][2][3] |

| Product Properties | ||

| Melting Point | 163°C | [1][2][3] |

| Yield | Not Reported |

Process Workflow

Method 2: Salt Metathesis from Methyl Atropine Sulfate (B86663)

This synthetic route involves an ion exchange reaction, also known as salt metathesis. In this case, the sulfate anion of methyl atropine sulfate is exchanged for the nitrate anion from barium nitrate. The driving force for this reaction is the precipitation of the highly insoluble barium sulfate.

Experimental Protocol

The starting material, methyl atropine sulfate, is first prepared from methyl atropine chloride and silver nitrate.[1][2][3] A solution of 70.4 g of methyl atropine sulfate in water is prepared.[1][2][3] To this, an aqueous solution containing 26.1 g of barium nitrate is added.[1][2][3] The addition of the barium nitrate solution leads to the immediate precipitation of barium sulfate. This precipitate is removed from the reaction mixture by filtration.[1][2][3] The remaining filtrate, which contains the desired this compound, is then concentrated to yield the final product.[1][2][3]

The available literature does not specify the concentrations of the aqueous solutions, the reaction temperature, or the method of concentration (e.g., evaporation under reduced pressure). Further purification steps, if any, are also not detailed.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Atropine Sulfate | 70.4 g | [1][2][3] |

| Barium Nitrate | 26.1 g | [1][2][3] |

| Solvent | ||

| Water | Not Specified | [1][2][3] |

| Reaction Conditions | ||

| Temperature | Not Reported | |

| Reaction Time | Not Reported | |

| Byproduct | ||

| Barium Sulfate | Precipitate | [1][2][3] |

| Yield | Not Reported |

Process Workflow

Summary and Concluding Remarks

Two distinct and viable synthetic routes to this compound have been presented. The direct quaternization method is a more direct approach, while the salt metathesis route offers an alternative that relies on the low solubility of an inorganic byproduct.

It is important to note that the available literature lacks certain critical experimental details, most notably the reaction yields for both methods and specific parameters for the purification steps, such as crystallization solvents and the concentrations of aqueous solutions. For researchers and drug development professionals looking to implement these syntheses, further process development and optimization would be necessary to establish a robust and scalable manufacturing process. This would include, but not be limited to, determining optimal reaction concentrations, temperatures, and times, as well as developing and validating analytical methods to assess the purity and yield of the final product.

References

Atropine Methyl Nitrate: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Atropine (B194438) Methyl Nitrate (B79036). The information is curated to support research, development, and formulation activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for stability analysis are provided.

Core Chemical and Physical Properties

Atropine methyl nitrate is a quaternary ammonium (B1175870) salt of atropine, a tropane (B1204802) alkaloid.[1] This modification results in a molecule with distinct physicochemical characteristics compared to its parent compound, atropine. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate,nitrate | [2] |

| CAS Number | 52-88-0 | [3][4] |

| Molecular Formula | C18H26N2O6 | [3][4] |

| Molecular Weight | 366.41 g/mol | [3][4][5] |

| Appearance | White to beige powder or crystals. | [2][6] |

| Melting Point | 163°C | [2][3][4] |

| Solubility | H2O: 50 mg/mL; Freely soluble in water or alcohol; Very slightly soluble in chloroform (B151607) and ether. | [2][3][7] |

| LogP | 2.31840 | [2] |

| pKa | Not directly available for the quaternary amine. The pKa of the parent compound atropine is 9.8. | [7] |

| Storage Temperature | -20°C | [3][4] |

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor in its formulation and storage. The ester linkage in the molecule is susceptible to hydrolysis, which is the primary degradation pathway. The rate of degradation is significantly influenced by pH and temperature.

Key Stability Considerations:

-

Hydrolysis: Atropine is known to hydrolyze in aqueous solutions, breaking down into tropic acid and tropine.[8][9] This reaction is catalyzed by both acid and base. The pH of minimum hydrolysis for atropine is in the acidic range, varying with temperature (e.g., pH 4.11 at 0°C to pH 3.24 at 100°C).[8] Ophthalmic formulations of atropine are often buffered to an acidic pH to enhance stability.[10]

-

Dehydration: Under basic conditions, atropine can undergo dehydration to form apoatropine.[9]

-

Oxidative Degradation: While hydrolysis is the main pathway, the potential for oxidative degradation should also be considered during forced degradation studies.

-

Photostability: Atropine is generally considered stable under photolytic conditions.

-

Thermal Stability: The compound is susceptible to degradation at elevated temperatures.

The degradation pathways of the core atropine structure are illustrated below.

Caption: Degradation of Atropine under Acidic and Basic Conditions.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60°C for 30 minutes. If no significant degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a longer duration may be used.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the solution at 60°C for 30 minutes.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for a specified period. Also, expose a solution of the drug to heat.

-

Photodegradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as the HPLC method described below, to identify and quantify the degradation products.

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 20 µL.

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Solution: Prepare the sample solution (from the forced degradation study or a formulated product) at a similar concentration.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the main this compound peak. Peak purity analysis should be performed.

-

Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a specified range.

-

Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or sample matrix.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

-

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Unlike atropine, its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus primarily exerting its effects on the peripheral nervous system. It blocks the action of acetylcholine at parasympathetic neuroeffector junctions.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. sgs.com [sgs.com]

- 6. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mtc-usa.com [mtc-usa.com]

- 9. ijrpp.com [ijrpp.com]

- 10. scirp.org [scirp.org]

Atropine Methyl Nitrate (CAS 52-88-0): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) methyl nitrate (B79036) (CAS 52-88-0) is a quaternary ammonium (B1175870) derivative of atropine, a well-known tropane (B1204802) alkaloid.[1] This modification results in a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist that does not readily cross the blood-brain barrier.[2][3] Its distinct pharmacological profile makes it a valuable tool in research to differentiate between central and peripheral cholinergic effects, as well as a therapeutic agent in various clinical applications. This technical guide provides a comprehensive overview of atropine methyl nitrate, including its chemical and physical properties, mechanism of action, synthesis, and detailed experimental protocols for its use. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 52-88-0 | [1] |

| Molecular Formula | C₁₈H₂₆N₂O₆ | [2] |

| Molecular Weight | 366.41 g/mol | [4] |

| Melting Point | 163 °C | [4] |

| Water Solubility | >55 µg/mL (at pH 7.4) | [2] |

| Synonyms | Methylatropine nitrate, Atropine methonitrate, Eumydrin | [1][5] |

| InChI Key | NEDVJZNVOSNSHF-KUMOIWDRNA-N | [1] |

| SMILES | C[N+]1(C)[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)C(CO)c3ccccc3.--INVALID-LINK--([O-])[O-] | [1] |

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] Unlike its parent compound, atropine, the quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier.[2][3] This property makes it a selective antagonist of peripheral mAChRs.

The antagonism of mAChRs by this compound blocks the effects of acetylcholine in the peripheral nervous system. This leads to a variety of physiological responses, including:

-

Reduction of secretions: It can suppress mucus production and respiratory secretions.[2][3]

-

Bronchodilation: It is used to treat airway obstruction in conditions like asthma.[6][7]

-

Mydriasis: It can cause dilation of the pupils.[2]

-

Cardiovascular effects: It can be used to block parasympathetic signaling to the heart.[2]

Signaling Pathways

As a muscarinic antagonist, this compound blocks the signaling cascades initiated by the binding of acetylcholine to its receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). These receptors are linked to different downstream signaling pathways.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking these receptors, this compound prevents the cellular responses mediated by these pathways.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described.[3][8]

Method 1: From Atropine and Methyl Nitrate [3][8]

-

Dissolve 28.9 g of atropine in 100 g of methanol.

-

Add 7.7 g of methyl nitrate to the solution.

-

Heat the mixture at 110°C for 2 hours.

-

Evaporate the methanol.

-

Crystallize the resulting this compound. The expected melting point is 163°C.

Method 2: From Methyl Atropine Sulfate (B86663) [3][8]

-

Prepare a solution of 70.4 g of methyl atropine sulfate in water.

-

Add an aqueous solution containing 26.1 g of barium nitrate. This will precipitate barium sulfate.

-

Filter the mixture to remove the barium sulfate precipitate.

-

Concentrate the filtrate to obtain this compound.

In Vivo Studies

4.2.1. Suppression of Mucus Production and Respiratory Secretions in Rats [2][3]

-

Objective: To evaluate the effect of this compound on respiratory secretions.

-

Animal Model: Rats.

-

Drug Administration: The specific dosage and route of administration would be determined by the experimental design, but intravenous or intraperitoneal injection are common.

-

Outcome Measures: Quantification of mucus and secretion volume or composition.

4.2.2. Investigation of Xanomeline-Induced Suppression of Serum Tumor Necrosis Factor [2][3]

-

Objective: To use this compound to determine if the effects of xanomeline (B1663083) (a muscarinic agonist) on serum TNF are centrally or peripherally mediated.

-

Animal Model: Typically mice or rats.

-

Experimental Design:

-

Administer this compound to a group of animals to block peripheral muscarinic receptors.

-

Administer a vehicle control to another group.

-

Administer xanomeline to both groups.

-

Measure serum tumor necrosis factor (TNF) levels at specified time points.

-

-

Expected Outcome: If xanomeline's effect on TNF is peripherally mediated, it will be blocked by this compound. If the effect is central, it will not be affected.

Clinical Studies

4.3.1. Treatment of Asthma and Airway Obstruction [6][7]

-

Objective: To assess the efficacy of inhaled this compound as a bronchodilator.

-

Study Design: Double-blind, placebo-controlled crossover studies are often employed.[6]

-

Participants: Patients with a diagnosis of asthma or other obstructive airway disease.

-

Intervention: Inhalation of a nebulized solution of this compound. Doses have been studied up to 2 mg.[7]

-

Outcome Measures:

Pharmacological Data

| Parameter | Species | Value | Route | Reference |

| IC₅₀ (Muscarinic Acetylcholine Receptors) | Porcine (brain membranes) | <0.1 nM | In vitro | [9] |

| ED₅₀ (Reduction of acetylcholine-induced hypotension) | Rat | 5.5 µg/kg | Intravenous | [9] |

| Oral LD₅₀ | Rat | 1902 mg/kg | Oral | [10] |

| Intraperitoneal LD₅₀ | Mouse | 9 mg/kg | Intraperitoneal | [10] |

| Human Systemic Effects | Human | Mydriasis | - | [2] |

Safety and Handling

This compound is a potent anticholinergic agent and should be handled with care.[1] It is classified as fatal if swallowed or inhaled.[2]

-

GHS Hazard Statements: H300+H330 (Fatal if swallowed or if inhaled).[2]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P284: [In case of inadequate ventilation] wear respiratory protection.[2]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

When heated to decomposition, it emits toxic fumes of NOx.[2]

Conclusion

This compound is a valuable pharmacological tool for the specific antagonism of peripheral muscarinic acetylcholine receptors. Its inability to significantly cross the blood-brain barrier allows for the dissection of central versus peripheral cholinergic mechanisms in preclinical research. Furthermore, its clinical utility as a bronchodilator and an agent to reduce secretions has been demonstrated. Researchers and drug development professionals should adhere to strict safety protocols when handling this potent compound. This guide provides a foundational understanding of this compound to facilitate its effective and safe use in scientific investigation and therapeutic development.

References

- 1. Regulation of muscarinic acetylcholine receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Some Adrenergic Drugs and Atropine Methonitrate Given by Inhalation for Asthma: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US7439393B2 - Phenethanolamine derivatives for treatment of respiratory diseases - Google Patents [patents.google.com]

- 6. Comparison of inhaled atropine sulphate and atropine methonitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Muscarinic_acetylcholine_receptor [bionity.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Comparative studies of atropine methonitrate and its combination with reproterol in chronic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Atropine Methyl Nitrate: A Tool for Differentiating Central and Peripheral Cholinergic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The systemic administration of cholinergic agents presents a significant challenge in neuroscience and pharmacology research due to the simultaneous activation of both central (CNS) and peripheral (PNS) nervous systems. This confounds the interpretation of experimental results, making it difficult to attribute observed effects to either central or peripheral mechanisms. Atropine (B194438) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of atropine, serves as an invaluable pharmacological tool to overcome this obstacle. Its distinct chemical structure renders it incapable of crossing the blood-brain barrier (BBB), restricting its antagonist activity to peripheral muscarinic acetylcholine (B1216132) receptors. This guide provides an in-depth overview of the properties of atropine methyl nitrate, quantitative pharmacological data, detailed experimental protocols for its use, and visual diagrams to illustrate its mechanism and application in research.

Introduction: The Cholinergic System and a Research Dilemma

The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, is fundamental to a vast array of physiological processes. It is broadly divided into:

-

Central Nervous System (CNS): Involved in cognition, memory, arousal, and motor control.

-

Peripheral Nervous System (PNS): Regulates autonomic functions such as heart rate, digestion, salivation, and smooth muscle contraction through parasympathetic pathways.

Both systems employ muscarinic acetylcholine receptors (mAChRs), of which five subtypes (M1-M5) have been identified.[1] Many pharmacological agents that target the cholinergic system are unable to distinguish between central and peripheral receptors. This lack of specificity complicates research aimed at understanding the CNS-specific roles of cholinergic pathways or developing CNS-targeted therapies, as peripheral side effects can mask or alter the central outcomes.

This compound: The Peripherally-Restricted Antagonist

Atropine is a well-known competitive, non-selective antagonist of all five muscarinic receptor subtypes.[1][2] However, its tertiary amine structure allows it to cross the blood-brain barrier, inducing both central and peripheral effects.[2] this compound is a synthetic, quaternary ammonium salt of atropine.[3] This structural modification is the key to its utility.

Mechanism of Action and Pharmacokinetics

The addition of a methyl group creates a permanent positive charge on the nitrogen atom, transforming it into a quaternary amine. This dramatically increases the molecule's polarity and reduces its lipid solubility. Consequently, this compound cannot readily diffuse across the tightly regulated, lipophilic blood-brain barrier.[3][4][5] When administered systemically (e.g., via intraperitoneal or intravenous injection), its distribution is confined to the periphery.

It acts by competitively and reversibly binding to mAChRs on peripheral organs and tissues, such as the heart, exocrine glands, and smooth muscle, effectively blocking the actions of acetylcholine in the PNS without affecting mAChRs within the CNS.[4][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for atropine and its methylated derivative. Note that specific binding affinities for this compound across all receptor subtypes are not as extensively published as for atropine sulfate; however, it is recognized as a potent, non-selective peripheral antagonist.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Atropine

| Antagonist | M1 | M2 | M3 | M4 | M5 | Source(s) |

| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | [7][8][9] |

Note: Atropine is a non-selective antagonist with high affinity for all muscarinic receptor subtypes. This compound is also a potent muscarinic antagonist with an IC50 of <0.1 nM in a general radioligand binding assay.[10]

Table 2: In Vivo Efficacy Data for this compound

| Effect | Species | ED50 | Route of Administration | Description | Source(s) |

| Hypotension Blockade | Rat | 5.5 µg/kg (14.3 nmol/kg) | Intravenous (i.v.) | Blocks acetylcholine-induced decrease in blood pressure. | [10][11] |

| Salivation Reduction | Dog | - | - | Effectively reduces salivation. | [10] |

| Mydriasis Induction | Dog | - | - | Causes dilation of the pupils. | [10] |

| Heart Rate Increase | Dog | - | - | Increases heart rate by blocking vagal tone. | [10] |

Mandatory Visualizations

The Blood-Brain Barrier Selectivity

The fundamental principle behind the utility of this compound is its inability to cross the blood-brain barrier.

Caption: Atropine crosses the BBB, while this compound does not due to its charge.

Mechanism of Peripheral Muscarinic Blockade

This compound competes with acetylcholine at peripheral receptors.

Caption: AMN competitively blocks peripheral muscarinic receptors from acetylcholine activation.

Experimental Protocols and Applications

The primary application of this compound is to create a "peripheral blockade" to isolate and study the central effects of another cholinergic drug.

Experimental Workflow: Isolating Central Effects of a Cholinergic Agonist

This workflow is used to determine if an observed behavioral or physiological change is due to the central action of a muscarinic agonist.

Caption: Experimental design to isolate the central effects of a cholinergic agonist.

Detailed Methodology Example: Passive Avoidance Test in Rodents

This protocol is adapted from studies investigating the central cholinergic mechanisms of memory and learning.[12]

-

Objective: To determine if the memory-impairing effects of a centrally-acting muscarinic antagonist like scopolamine (B1681570) are indeed mediated by the CNS.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Drug Preparation:

-

This compound: Dissolve in 0.9% sterile saline. Doses can range from 1.0 to 10.0 mg/kg.

-

Scopolamine Hydrobromide (Test Agent): Dissolve in 0.9% sterile saline. A typical dose is 0.5 - 1.0 mg/kg.

-

Vehicle: 0.9% sterile saline.

-

-

Experimental Procedure:

-

Habituation/Training: On day 1, place the animal in the illuminated compartment of a two-chamber passive avoidance apparatus. When the animal crosses into the dark compartment, a mild, brief foot shock is delivered. The latency to enter the dark compartment is recorded.

-

Drug Administration: On day 2 (retention test), animals are divided into groups:

-

Group A: Vehicle + Vehicle

-

Group B: Vehicle + Scopolamine

-

Group C: this compound + Scopolamine

-

-

Administer this compound (or its vehicle) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 30-60 minutes before the retention test.

-

Administer scopolamine (or its vehicle) s.c. or i.p. 30 minutes before the retention test.

-

Retention Test: Place the animal back in the illuminated compartment and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

-

-

Expected Results & Interpretation:

-

Group A (Control) will show a long latency, indicating they remember the shock.

-

Group B (Scopolamine) will show a short latency, indicating amnesia (impaired retention).

-

If the amnesic effect of scopolamine is central, Group C (this compound + Scopolamine) should also show a short latency, as the peripheral blockade by this compound will not prevent scopolamine's central action. This confirms the central nature of the observed cognitive impairment. Studies have shown that systemic methylatropine (B1217387) does not produce retention deficits on its own, but when administered intracerebrally, it can.[12]

-

Conclusion